N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-methyl-3-phenylpyrazole core linked to a 4-carbamoylphenyl group via a carboxamide bridge. Pyrazole carboxamides are widely explored in medicinal and agrochemical research due to their versatility in molecular interactions, such as hydrogen bonding and π-π stacking, which influence solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-22-16(11-15(21-22)12-5-3-2-4-6-12)18(24)20-14-9-7-13(8-10-14)17(19)23/h2-11H,1H3,(H2,19,23)(H,20,24) |
InChI Key |
PNDHVBJOUBJBBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Methylhydrazine
A generic approach involves reacting 1,3-diphenylpropane-1,3-dione with methylhydrazine in ethanol under reflux (78°C, 6–8 hours). This yields 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate esters (e.g., ethyl ester) with >85% regioselectivity.
Reaction Conditions:
Ester Hydrolysis to Carboxylic Acid
The ester intermediate undergoes basic hydrolysis to generate the carboxylic acid precursor:
Procedure:
-
Base Hydrolysis:
-
Acidification:
Data Table 1: Hydrolysis Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | NaOH | 90 | 98 |
| Solvent | Ethanol:Water (1:1) | 92 | 96 |
| Temperature | 0–25°C | 90–92 | 95–98 |
Acid Chloride Formation and Oxidation Integration
The carboxylic acid is converted to its acyl chloride derivative via a halogenation-oxidation sequence:
Simultaneous Halogenation and Oxidation
A breakthrough method eliminates separate oxidation steps by using halogenating agents that concurrently oxidize the pyrazoline ring to pyrazole:
Procedure:
-
Reagent Selection:
-
Reaction Conditions:
Data Table 2: Acid Chloride Synthesis Efficiency
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thionyl chloride | Toluene | 80 | 98 |
| PCl₅ | Acetonitrile | 60 | 95 |
Coupling with 4-Carbamoylaniline
The acid chloride reacts with 4-carbamoylaniline under mild conditions:
Aminolysis Without Acid-Binding Agents
Traditional methods require tertiary amines to scavenge HCl, but recent protocols achieve direct coupling:
Procedure:
-
Reaction Setup:
-
Workup:
Data Table 3: Coupling Reaction Performance
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 25 | 5 | 93 |
| Toluene | 40 | 3 | 90 |
Alternative Pathways and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives, while reduction typically produces amino-substituted compounds.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pigments.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazole Carboxamides
Notes:
- Fluorinated analogs (e.g., ) exhibit higher lipophilicity and metabolic stability compared to non-fluorinated derivatives, making them suitable for central nervous system targets .
- Amino-substituted pyrazoles () show lower melting points (e.g., 178°C for 4b vs. 247°C for 4a), suggesting reduced crystallinity and improved solubility .
Key Structural Determinants of Activity
- Pyrazole Core Modifications :
- Phenyl Ring Functionalization :
- 4-Carbamoylphenyl (hypothesized for the target compound) may mimic natural substrates in enzyme-binding sites, as seen in carboxamide-based inhibitors () .
Biological Activity
N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a carbamoyl group and a phenyl moiety, which contributes to its biological activity. Its molecular formula is C17H18N4O2, with a molecular weight of 314.35 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. The compound has been evaluated for its ability to inhibit the proliferation of several cancer cell lines.
Case Studies
- MCF-7 Cell Line : In vitro tests indicated that the compound exhibited significant inhibitory effects on the MCF-7 breast cancer cell line, with an IC50 value in the range of 5.85 µM to 3.0 µM depending on structural modifications and experimental conditions .
- A549 Cell Line : The compound also demonstrated notable activity against A549 lung cancer cells, with growth inhibition observed at concentrations lower than those required for standard chemotherapeutics like Doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve:
- Cell Cycle Arrest : Flow cytometry analyses have shown that treated cells exhibit increased apoptosis rates, indicating that the compound may induce cell cycle arrest leading to programmed cell death .
- Caspase Activation : The compound has been linked to elevated levels of caspase-3, suggesting that it activates apoptotic pathways within cancer cells .
Comparative Analysis of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 3.0 | Apoptosis induction |
| N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole | A549 | 5.85 | Cell cycle arrest |
| Doxorubicin | MCF-7 | 0.5 | DNA intercalation |
Additional Biological Activities
Beyond anticancer properties, this compound has been investigated for other biological activities:
Anti-inflammatory Effects
Research indicates that pyrazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could enhance their therapeutic profile in treating diseases characterized by inflammation .
Antimicrobial Activity
Some studies suggest that related compounds exhibit antimicrobial properties against various bacterial strains, indicating a broader spectrum of bioactivity that could be explored further in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N-(4-carbamoylphenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation via hydrazine and β-diketone condensation under acidic conditions, followed by carboxamide coupling. Key intermediates (e.g., substituted phenyl rings) require controlled temperatures and inert atmospheres to prevent oxidation . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm substituent positions and mass spectrometry (MS) for molecular weight validation. X-ray crystallography (e.g., as in ) resolves stereochemical ambiguities .
Q. How can spectroscopic and computational tools validate the compound’s structural integrity?
- Methodology : Use NMR to analyze aromatic protons (δ 7.0–8.5 ppm for phenyl groups) and carboxamide NH signals (δ ~10 ppm). High-resolution MS (HRMS) confirms the molecular formula (e.g., C18H16N4O2). Computational tools like density functional theory (DFT) predict vibrational frequencies and optimize geometry, which can be cross-validated with experimental IR data .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the bioactivity of pyrazole-carboxamide derivatives?
- Methodology : SAR studies highlight the importance of the 4-carbamoylphenyl group for target binding, as its hydrogen-bonding capability enhances receptor affinity (e.g., CB1 receptor interactions in ). The 3-phenyl group increases lipophilicity, improving membrane permeability, while methylation at the 1-position reduces metabolic degradation . Comparative studies with fluorinated analogs (e.g., ) reveal substituent effects on potency and selectivity .
Q. How can molecular docking and dynamics elucidate the compound’s mechanism of action?
- Methodology : Docking into homology models (e.g., SARS-CoV-2 spike glycoprotein in ) identifies key binding residues (e.g., Lys417, Glu484). Molecular dynamics (MD) simulations (50–100 ns) assess stability of ligand-receptor complexes, with binding free energy calculations (MM-PBSA/GBSA) quantifying interactions. Mutagenesis studies (e.g., K3.28A in CB1 receptors, ) validate computational predictions .
Q. How can contradictory bioactivity data across assays be resolved?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell type, concentration). Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for GPCRs) and thermodynamic mutant cycles ( ) to differentiate inverse agonism vs. neutral antagonism. Meta-analyses of dose-response curves (EC50/IC50) and Hill coefficients clarify mechanistic nuances .
Q. What strategies improve selectivity and reduce off-target effects in derivative design?
- Methodology : Introduce bioisosteric replacements (e.g., thiophene for phenyl, ) to modulate steric/electronic properties. Conformational constraint (e.g., bridged diaryl rings in ) restricts rotational freedom, enhancing target specificity. Off-target profiling using kinase panels or proteome-wide affinity capture (e.g., CETSA) identifies and mitigates non-specific interactions .
Notes
- Sources : Prioritize peer-reviewed journals (e.g., Advanced Journal of Chemistry-Section A in ) and avoid non-academic platforms like BenchChem.
- Conflicts : Address discrepancies in bioactivity data via mechanistic studies (e.g., inverse agonism vs. neutral antagonism in ).
- Future Directions : Explore in vivo efficacy in disease models (e.g., diet-induced obesity in ) and develop prodrugs to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
